molecular formula C66H70CaF2N4O12 B10820801 4-hydroxy Atorvastatin (calcium salt)

4-hydroxy Atorvastatin (calcium salt)

Cat. No. B10820801
M. Wt: 1189.4 g/mol
InChI Key: APQVTJAELKGMDT-MNSAWQCASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy Atorvastatin (calcium salt) involves multiple steps, starting from the construction of the pyrrole ring. The most prominent synthesis route involves the condensation of an elaborated 1,4-diketone with a fully protected side chain amine . Key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .

Industrial Production Methods: Industrial production of atorvastatin calcium has been optimized to achieve high yields and purity. The process involves the conversion of an advanced ketal ester intermediate to the hemi-calcium salt form of the drug . This method is operationally simple and suitable for multi-kilogram scale production.

Chemical Reactions Analysis

Types of Reactions: 4-hydroxy Atorvastatin (calcium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and therapeutic effects.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 4-hydroxy Atorvastatin include ethyl acetate, ketal deprotection agents, and various solvents like DMF, DMSO, and ethanol . The reaction conditions are carefully controlled to ensure high purity and yield.

Major Products Formed: The major product formed from the reactions of 4-hydroxy Atorvastatin is atorvastatin itself, which is further metabolized to exert its lipid-lowering effects .

Scientific Research Applications

4-hydroxy Atorvastatin (calcium salt) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the metabolic pathways of atorvastatin and its effects on cholesterol biosynthesis . Additionally, it is employed in research related to cardiovascular diseases, lipid metabolism, and drug interactions .

properties

Molecular Formula

C66H70CaF2N4O12

Molecular Weight

1189.4 g/mol

InChI

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/t2*26-,27-;/m11./s1

InChI Key

APQVTJAELKGMDT-MNSAWQCASA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca]

Origin of Product

United States

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